(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxypyridine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone. This step may involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Methoxypyridine Moiety: The methoxypyridine group is introduced through a nucleophilic substitution reaction, often using a halogenated pyridine derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and scalable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of reaction efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety.
Reduction: Reduction reactions may target the carbonyl group of the propanoic acid backbone.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyridine ring.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxypyridine moiety.
Reduction: Reduced forms of the propanoic acid backbone, potentially leading to alcohols.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.
Biology
The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its chiral nature and functional groups make it a valuable scaffold for drug development, particularly in the design of small molecule inhibitors.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the production of a wide range of derivatives with potential commercial applications.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The methoxypyridine moiety can interact with aromatic residues in the enzyme’s active site, while the Boc-protected amino group provides steric hindrance.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid: Lacks the Boc protection, making it more reactive but less stable.
®-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Similar structure but without the methoxy group, leading to different reactivity and biological activity.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the methoxypyridine moiety. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3R)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLXMQVYNXDQH-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375935 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212298-83-3 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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